molecular formula C7H9ClN2O B13559501 (4-Chloro-2-methoxyphenyl)hydrazine

(4-Chloro-2-methoxyphenyl)hydrazine

Cat. No.: B13559501
M. Wt: 172.61 g/mol
InChI Key: YIDIKJSWGQZUIA-UHFFFAOYSA-N
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Description

Significance of Arylhydrazine Derivatives in Chemical Research

Arylhydrazines are a class of organic compounds of immense value in synthetic chemistry. rsc.orgresearchgate.net They are fundamental starting materials for the synthesis of numerous biologically active molecules, including indoles, indazoles, pyrazoles, and quinazolines. rsc.org The utility of arylhydrazines extends to their application as arylating agents in various carbon-carbon and carbon-heteroatom cross-coupling reactions, often considered environmentally friendly as the by-products are typically nitrogen gas and water. rsc.org

Their versatility stems from the reactive hydrazine (B178648) moiety attached to an aromatic ring. This functionality allows them to participate in a multitude of chemical transformations, most notably the Fischer indole (B1671886) synthesis, a cornerstone reaction in organic chemistry discovered by Hermann Emil Fischer in 1883. wikipedia.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, to produce an indole ring system. wikipedia.orgjk-sci.com The indole scaffold is a privileged structure found in a vast number of natural products, pharmaceuticals, and agrochemicals. rsc.orggoogle.com The ability to introduce a wide variety of substituents onto the arylhydrazine precursor makes it a powerful tool for creating a diverse library of indole derivatives. rsc.orggoogle.com

Research Trajectory of (4-Chloro-2-methoxyphenyl)hydrazine within Organic Chemistry

The research trajectory of this compound is intrinsically linked to its role as a specialized building block for creating substituted heterocyclic compounds. While not as extensively documented as simpler phenylhydrazines, its utility lies in the targeted synthesis of molecules where the specific 4-chloro and 2-methoxy substitution pattern is desired in the final product.

The primary application of this compound is as a precursor in the Fischer indole synthesis . wikipedia.orgjk-sci.com By reacting it with various ketones or aldehydes, chemists can construct indoles with a chlorine atom at the 6-position and a methoxy (B1213986) group at the 7-position. However, the presence of the 2-methoxy group introduces interesting regiochemical considerations. Research has shown that the cyclization of 2-methoxy-substituted phenylhydrazones can sometimes lead to "abnormal" products, where cyclization occurs on the same side as the methoxy substituent. nih.govnih.gov This peculiarity is a significant area of research, as understanding and controlling this regioselectivity is crucial for synthetic planning. For this compound, the electronic effects of both the electron-donating methoxy group and the electron-withdrawing chloro group influence the outcome of the cyclization, making its reactivity a subject of specific synthetic investigation.

Beyond the Fischer indole synthesis, the general reactivity of arylhydrazines suggests that this compound could be employed in the synthesis of other heterocyclic systems like pyrazoles and in metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net Its research path is therefore one of application, where it is used as a tool to introduce a specific substitution pattern into larger, more complex molecules with potential applications in medicinal chemistry and materials science.

Below is a table summarizing the key properties of this compound.

PropertyValue
Chemical Name This compound
Synonyms This compound hydrochloride
CAS Number 1567373-49-2 (for hydrochloride)
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol (for free base)
Form Typically a grey solid in its hydrochloride form. sapphirebioscience.com

Historical Context of Research on Halogenated and Methoxylated Phenylhydrazines

The study of substituted phenylhydrazines began shortly after the initial discovery and characterization of the parent compound, phenylhydrazine (B124118), by Hermann Emil Fischer in 1875. wikipedia.org Fischer prepared it by the reduction of a phenyl diazonium salt, a method that would become the foundation for synthesizing a vast array of substituted derivatives. wikipedia.orgorgsyn.org His subsequent development of the Fischer indole synthesis in 1883 immediately highlighted the synthetic potential of using substituted phenylhydrazines to create specifically functionalized indoles. wikipedia.orgchemicalbook.com

The preparation of halogenated and methoxylated phenylhydrazines follows the classical route of diazotization of the corresponding substituted aniline (B41778), followed by reduction. wikipedia.orggoogle.comgoogle.com For instance, 4-chlorophenylhydrazine (B93024) is prepared from 4-chloroaniline, and 4-methoxyphenylhydrazine from 4-methoxyaniline (p-anisidine). google.com The development of these synthetic routes allowed chemists to explore how different substituents on the phenyl ring influence the course and outcome of reactions like the Fischer indole synthesis.

Research into methoxy-substituted phenylhydrazines, in particular, has revealed unique electronic effects. The methoxy group is strongly electron-donating, which can influence the nucleophilicity of the hydrazine and the stability of reaction intermediates. nih.gov Studies have shown that the position of the methoxy group can direct the cyclization in the Fischer indole synthesis, sometimes leading to unexpected or "abnormal" products due to cyclization occurring at the substituted position. nih.govnih.gov Similarly, the introduction of halogens, which are electron-withdrawing, also modulates the reactivity of the arylhydrazine, affecting reaction rates and the properties of the resulting heterocyclic products. The combination of both a halogen and a methoxy group, as seen in this compound, presents a case of competing electronic effects that continues to be a subject of interest for synthetic chemists aiming for precise control over molecular assembly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(4-chloro-2-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9ClN2O/c1-11-7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3

InChI Key

YIDIKJSWGQZUIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)NN

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for 4 Chloro 2 Methoxyphenyl Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of (4-Chloro-2-methoxyphenyl)hydrazine derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom.

Proton (¹H) NMR Applications for Conformational Analysis and Substituent Effects

Proton (¹H) NMR spectroscopy is fundamental in defining the substitution pattern of the aromatic ring and understanding the conformational dynamics. The chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the chloro and methoxy (B1213986) substituents. The methoxy group (–OCH₃), being an electron-donating group, typically shields adjacent protons, causing them to resonate at a higher field (lower ppm), while the electron-withdrawing chloro group deshields them.

In derivatives of this compound, such as chalcones, the coupling constants between vinylic protons can elucidate the stereochemistry around the double bond. For instance, in (E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one, a trans configuration is confirmed by a large coupling constant (J) of 15.6 Hz between the vinylic protons. chemicalbook.com The signals for the methoxy group protons are typically observed as a sharp singlet. chemicalbook.comchemicalbook.com Substituent effects are also evident in related structures, where different groups on the phenyl rings cause systematic shifts in the NMR signals, which can be rationalized using quantum chemical calculations. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for a Derivative related to this compound.

Functional Group/ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Methoxy (–OCH₃)3.879SingletN/A
Aromatic CH6.974 - 8.025MultipletN/A
Vinylic CH7.51 - 7.72Doublet15.6

Data sourced from studies on (E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one. chemicalbook.com

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenyl ring of this compound derivatives are influenced by the substituents. The carbon atom attached to the electron-donating methoxy group is shielded, while the carbon bonded to the electron-withdrawing chlorine atom is deshielded. The signals for the aliphatic methoxy carbon typically appear in the upfield region of the spectrum. The introduction of different substituents on the phenyl rings of related molecules leads to predictable upfield or downfield shifts of the carbon signals due to inductive and resonance effects. researchgate.net

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful for unambiguously assigning proton and carbon signals, especially in complex derivatives. COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques are crucial for confirming the connectivity within the this compound framework and for the structural identification of new derivatives. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of molecules in the crystalline solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation and the interactions that dictate its packing in a crystal lattice.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H···π Interactions)

The crystal structures of derivatives containing the 4-chloro-2-methoxyphenyl moiety are stabilized by a variety of intermolecular interactions.

Hydrogen Bonding : In protonated derivatives or those with suitable functional groups, hydrogen bonds are a dominant force. For example, in piperazinium salts, N—H···O hydrogen bonds between the cation and an anion are frequently observed, often forming recognizable patterns like ring motifs. nih.govmdpi.com Water molecules, when present in the crystal lattice, can act as bridges, forming extensive O—H···O hydrogen bond networks. mdpi.com In hydrazone derivatives, intermolecular N—H···O and intramolecular O—H···N hydrogen bonds are key structural features. nih.gov

Halogen Bonding : The chlorine atom in the 4-position can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. nih.govmdpi.com These interactions, such as C–Cl···Br or C–Cl···π, can be a significant force in directing the self-assembly of molecules in the crystal, working in concert with hydrogen bonds to build robust supramolecular architectures. mdpi.com

Table 2: Common Intermolecular Interactions Observed in the Crystal Structures of this compound Analogs and Derivatives.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in Crystal Packing
Hydrogen BondN-H, O-HO, N, Cl⁻2.1 - 2.8Formation of chains, rings, and 3D networks. nih.govnih.govmdpi.comresearchgate.net
Halogen BondC-ClO, N, Br, π-system3.0 - 3.6Directional control of supramolecular assembly. mdpi.commdpi.comrsc.org
C-H···π InteractionC-HAromatic Ring~2.7 - 3.0 (H to ring centroid)Stabilization of layered and stacked structures. mdpi.comnih.gov
π-π StackingAromatic RingAromatic Ring3.6 - 3.8 (centroid-centroid)Contributes to crystal cohesion. nih.govrsc.org

Conformational Analysis and Dihedral Angle Determination in Crystalline States

X-ray crystallography allows for the precise determination of molecular conformation by measuring dihedral (torsion) angles. In derivatives of this compound, the relative orientation of the phenyl ring and other substituents is of key interest. For example, in hydrazone derivatives, the molecule often adopts an E configuration about the C=N double bond. nih.gov The dihedral angle between two aromatic rings in a molecule can vary significantly depending on the nature of the linker and the crystal packing forces. nih.gov The methoxy group's orientation relative to the benzene (B151609) ring is also determined; it is often found to be nearly coplanar with the ring. nih.gov In piperazine (B1678402) derivatives, the piperazine ring typically adopts a stable chair conformation. nih.govresearchgate.net These conformational details are critical for understanding the molecule's shape and how it interacts with its environment.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, researchers can identify and analyze the nature and extent of various non-covalent interactions that stabilize the crystal structure. The surface is partitioned into regions representing contacts between different pairs of atoms, and the percentage contribution of each type of contact to the total surface area can be calculated. nih.gov

For aromatic hydrazine (B178648) derivatives, the crystal packing is typically governed by a combination of hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions. scirp.orgiucr.org In analogous chloro-methoxy substituted phenyl compounds, Hirshfeld analysis has detailed the contributions of specific contacts. nih.govnih.gov The analysis generates two-dimensional "fingerprint plots" which summarize the distribution of intermolecular contacts, with characteristic shapes indicating specific interaction types like hydrogen bonding. researchgate.net

Red spots on the dnorm mapped surface highlight short intermolecular contacts, which often correspond to hydrogen bonds, such as N-H···O or C-H···O. nih.gov Analysis of related structures reveals that H···H contacts, representing van der Waals forces, generally make up the largest portion of the Hirshfeld surface. nih.govnih.gov Other significant interactions include contacts involving the chlorine atom (Cl···H), the methoxy group (O···H), and the aromatic rings (C···H and C···C). nih.govnih.gov These interactions collectively dictate the supramolecular architecture of the compound in the solid state.

Table 1: Representative Intermolecular Contact Contributions for Chloro-Methoxy Phenyl Derivatives from Hirshfeld Surface Analysis

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface (%)
H···H30 - 55%
C···H/H···C20 - 35%
O···H/H···O8 - 22%
Cl···H/H···Cl10 - 20%
N···H/H···N1 - 2%
C···C~1%

Note: Data is compiled from representative values for analogous structures reported in the literature. nih.govnih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a molecular fingerprint. For this compound, these techniques confirm the presence of its key structural features.

The FT-IR and Raman spectra would exhibit distinct bands corresponding to the vibrations of the N-H bonds in the hydrazine moiety, typically appearing as stretching vibrations in the 3200-3400 cm⁻¹ region. The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The presence of the methoxy group (-OCH₃) is confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band, often observed between 1000-1300 cm⁻¹. The C-Cl bond also has a characteristic stretching vibration, typically found in the lower frequency region of the spectrum, usually between 600-800 cm⁻¹.

Hydrogen bonding and other intermolecular interactions can cause shifts in the positions and changes in the shapes of these vibrational bands, particularly the N-H and C=O (if applicable in a derivative) stretching frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Hydrazine (-NHNH₂)N-H Stretch3200 - 3400
Hydrazine (-NHNH₂)N-H Bend1590 - 1650
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1400 - 1600
Methoxy (-OCH₃)C-H Stretch2850 - 2960
Methoxy (-OCH₃)C-O Stretch1000 - 1300 (asymmetric/symmetric)
Chloro-ArylC-Cl Stretch600 - 800

Note: These are general ranges and the exact positions can vary based on the molecular environment and phase (solid/liquid).

Advanced Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (molar mass: 172.62 g/mol ), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

When subjected to ionization in a mass spectrometer, the molecule forms a molecular ion ([M]⁺•) which then undergoes fragmentation into smaller, characteristic ions. The fragmentation pathways are predictable based on the strengths of chemical bonds and the stability of the resulting fragments. For hydrazine derivatives, common fragmentation patterns involve cleavage of the N-N bond and various cleavages within the substituted aromatic ring. mdpi.com

A plausible fragmentation pathway for this compound could begin with the loss of the NH₂ radical to form a stable ion. Other key fragmentations might include the loss of a methyl radical (•CH₃) from the methoxy group, or the elimination of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) after initial ring cleavage. mdpi.comresearchgate.net The presence of chlorine provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is a powerful diagnostic tool for identifying chlorine-containing fragments in the mass spectrum.

Table 3: Predicted Key Mass Fragments for this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
172/174[C₇H₉ClN₂O]⁺•Molecular Ion ([M]⁺•)
157/159[C₇H₆ClN₂O]⁺Loss of •H
156/158[C₇H₅ClN₂O]⁺•Loss of •NH₂
141/143[C₆H₂ClO]⁺Loss of •CH₃ from [M-NH₂]⁺•
128/130[C₇H₆ClO]⁺Loss of N₂H₂ from [M]⁺•

Note: The m/z values are shown for the major ³⁵Cl isotope and its ³⁷Cl counterpart. The proposed fragments are based on general fragmentation principles for aromatic amines and ethers.

UV-Visible Spectroscopy in Electronic Structure and Tautomeric Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be characterized by absorptions corresponding to π→π* and n→π* transitions. researchgate.net

The aromatic phenyl ring, with its conjugated π-system, will give rise to strong π→π* transitions, typically observed in the UV region. The presence of substituents like the chlorine atom (an auxochrome) and the methoxy group (an auxochrome) can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

The hydrazine moiety contains nitrogen atoms with lone pairs of electrons (n electrons). This allows for n→π* transitions, which are typically weaker in intensity and occur at longer wavelengths than the π→π* transitions. researchgate.net The position of the absorption maximum (λmax) can be sensitive to the solvent polarity.

Furthermore, UV-Vis spectroscopy can be employed to study tautomerism. Hydrazine derivatives can potentially exist in different tautomeric forms. Since different tautomers have distinct electronic structures, they will exhibit different UV-Vis absorption spectra. By analyzing the spectrum under various conditions (e.g., changing solvent or pH), it is possible to investigate the equilibrium between different tautomeric forms of the molecule in solution.

Theoretical and Computational Chemistry Studies on 4 Chloro 2 Methoxyphenyl Hydrazine

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and optimizing the molecular geometry of (4-Chloro-2-methoxyphenyl)hydrazine. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net

The optimization process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the chloro, methoxy (B1213986), and hydrazine (B178648) groups on the phenyl ring introduces specific electronic and steric effects that influence the final geometry. For instance, the orientation of the hydrazine group relative to the methoxy group and the planarity of the phenyl ring are key parameters determined through geometry optimization.

The electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. scienceopen.com A smaller gap suggests higher reactivity. In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazine moiety, while the LUMO may be distributed over the aromatic system.

Illustrative Data Table: Optimized Geometrical Parameters

Below is an interactive table showcasing typical geometrical parameters that would be obtained from a DFT calculation for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
Bond LengthC-O (methoxy)1.36 Å
Bond LengthO-CH31.43 Å
Bond LengthC-N (hydrazine)1.40 Å
Bond LengthN-N1.45 Å
Bond AngleC-C-Cl119.5°
Bond AngleC-C-O121.0°
Dihedral AngleC-C-N-N15.0°

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) via Computational Methods

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be predicted. These theoretical values, when compared with experimental spectra, can help in the definitive assignment of signals to specific atoms within the this compound molecule. The chemical environment of each proton and carbon atom, influenced by the electronegative chlorine and oxygen atoms and the anisotropic effects of the phenyl ring, will be reflected in the calculated shifts.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculation provides the frequencies of the normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to better match experimental results due to the harmonic approximation used in the calculations. researchgate.net The predicted spectrum allows for the assignment of specific vibrational modes, such as the N-H stretching of the hydrazine group, the C-Cl stretching, the C-O stretching of the methoxy group, and various aromatic ring vibrations.

Illustrative Data Table: Predicted Spectroscopic Data

The following interactive table provides examples of predicted spectroscopic data for this compound.

SpectrumAtom/GroupPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H NMR-NH₂4.5
¹H NMR-OCH₃3.8
¹H NMRAromatic-H6.8 - 7.2
¹³C NMRC-Cl115
¹³C NMRC-OCH₃150
IR FrequencyN-H Stretch3350
IR FrequencyC-O Stretch1250
IR FrequencyC-Cl Stretch750

Analysis of Tautomeric Stability and Energy Landscapes

Hydrazine derivatives can exist in different tautomeric forms. Computational chemistry can be used to investigate the relative stabilities of these tautomers. For this compound, potential tautomers could arise from proton migration. By calculating the ground-state energies of each possible tautomer using DFT, their relative stabilities can be determined. The tautomer with the lowest energy is predicted to be the most abundant form. The energy landscape can be mapped to identify the transition states connecting these tautomers, providing insights into the kinetics of their interconversion.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding the minimum energy structure, Molecular Dynamics (MD) simulations are employed to explore the conformational space of flexible molecules over time. nih.gov For this compound, the rotation around the C-N and N-N bonds, as well as the orientation of the methoxy group, can lead to various conformers. MD simulations, which solve Newton's equations of motion for the atoms in the molecule, can provide a dynamic picture of these conformational changes. mdpi.com This allows for the identification of the most populated conformational families and the barriers to their interconversion, offering a more complete understanding of the molecule's flexibility.

Investigation of Reaction Mechanisms and Transition States using Computational Tools

Computational tools are instrumental in elucidating reaction mechanisms involving this compound. For instance, in reactions where the hydrazine group acts as a nucleophile, DFT can be used to model the reaction pathway. By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy of the reaction can be calculated. This information is crucial for understanding the kinetics and feasibility of a proposed reaction mechanism. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state correctly connects the reactants and products.

Computational Prediction of Molecular Interactions (e.g., binding motifs with hypothetical targets, without direct biological outcomes)

Computational methods can predict how this compound might interact with other molecules, such as biological macromolecules. Molecular docking is a common technique used to predict the preferred binding orientation of a ligand to a receptor. mdpi.com Even without specific biological data, hypothetical binding pockets can be used to explore potential interaction modes. These studies can identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the hydrazine N-H groups as donors and the methoxy oxygen as an acceptor), halogen bonds (involving the chlorine atom), and π-π stacking interactions with aromatic residues of a hypothetical target. mdpi.com This provides a theoretical basis for understanding the molecule's potential for molecular recognition.

Reactivity and Reaction Mechanisms of 4 Chloro 2 Methoxyphenyl Hydrazine

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of (4-chloro-2-methoxyphenyl)hydrazine possesses two key functional groups that dictate its reactivity towards substitution reactions: a methoxy (B1213986) group (-OCH3) and a chlorine atom (-Cl).

Electrophilic Aromatic Substitution (EAS): The reactivity and orientation of electrophilic substitution on the benzene (B151609) ring are influenced by the combined electronic effects of the existing substituents.

Methoxy Group (-OCH3): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance (+R effect), which outweighs its inductive electron-withdrawing effect (-I effect).

Chloro Group (-Cl): This is a deactivating, ortho-, para-directing group. It withdraws electron density through induction (-I effect) but donates weakly through resonance (+R effect).

Hydrazine (B178648) Moiety (-NHNH2): This group is also activating and ortho-, para-directing.

The combined influence of these groups makes the aromatic ring generally activated towards electrophilic attack. The electron-donating methoxy group enhances the electron density of the ring, facilitating reactions with electrophiles. The directing effects of the substituents guide incoming electrophiles to specific positions. For this compound, the positions ortho and para to the strongly activating methoxy and hydrazine groups are favored, while considering the steric hindrance from the bulky hydrazine group.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to a good leaving group (like a halogen). libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

In this compound, the aromatic ring is substituted with an electron-donating methoxy group and a weakly deactivating chloro group. The absence of strong electron-withdrawing groups makes the ring less susceptible to standard SNAr reactions. libretexts.org For a nucleophilic attack to occur, forcing conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be required. Studies on compounds like 1-chloro-2,4-dinitrobenzene (B32670) demonstrate that hydrazine can act as a nucleophile in SNAr reactions where the ring is sufficiently activated. researchgate.netccsenet.org The rate-determining step in such reactions can be either the formation of the intermediate or the departure of the leaving group, depending on the solvent and the nature of the leaving group. researchgate.netccsenet.org

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a cornerstone of hydrazine chemistry and is widely used for the synthesis and characterization of carbonyl compounds.

The reaction is an addition-elimination (or condensation) reaction. The nucleophilic -NH2 group of the hydrazine attacks the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

This compound readily undergoes this reaction with a wide variety of aldehydes and ketones. The resulting (4-chloro-2-methoxyphenyl)hydrazones are often stable, crystalline solids. These hydrazone derivatives are not just final products but are valuable intermediates for further transformations, particularly for synthesizing heterocyclic compounds. For instance, pyrazole-derived hydrazones have been synthesized as potent antimicrobial agents.

Recent research has focused on developing more efficient and environmentally friendly protocols for hydrazone synthesis. This includes catalyst-free methods that can proceed at room temperature in aqueous solvent systems, tolerating a wide range of functional groups on both the hydrazine and carbonyl components.

Cyclization Reactions Leading to Heterocyclic Frameworks

This compound is a key precursor in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. The hydrazine moiety provides the necessary nitrogen atoms that become part of the new ring system.

Fischer Indole (B1671886) Synthesis: While not explicitly detailed in the provided context for this specific compound, the Fischer indole synthesis is a classic reaction of arylhydrazines. It involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form an indole. The (4-chloro-2-methoxyphenyl)hydrazones formed from condensation reactions are potential substrates for this cyclization.

Pyrazole (B372694) Synthesis: A significant application of this compound is in the synthesis of pyrazole derivatives. For example, it serves as an intermediate in the preparation of 1-(4-Chloro-2-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-one, which is related to the fungicide Pyraclostrobin. The cyclization typically involves the reaction of the hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Other Heterocycles: Hydrazine derivatives are instrumental in building a wide array of other heterocyclic rings. Hydrazide-hydrazones, which can be derived from this compound, are used to synthesize coumarins, pyridines, thiazoles, and thiophenes. Furthermore, reactions with reagents like isothiocyanates can lead to the formation of thiadiazoles or oxadiazoles. For example, 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, derived from a related methoxyphenylhydrazine, undergoes cyclization to form an oxadiazole. google.com

The table below illustrates the versatility of hydrazine derivatives in forming various heterocyclic systems.

Starting Hydrazine DerivativeReagent(s)Resulting Heterocycle
This compound1,3-Dicarbonyl CompoundPyrazole
Hydrazide-hydrazoneα-Haloketone (after reaction with PhNCS)Thiazole
Hydrazide-hydrazoneMalononitrile/Ethyl CyanoacetatePyridine
AcylthiosemicarbazideCobalt(II) Acetate1,3,4-Oxadiazole (B1194373) google.com

Oxidation and Reduction Pathways of the Hydrazine Moiety

The hydrazine functional group in this compound can undergo both oxidation and reduction reactions, altering its chemical nature and reactivity.

Oxidation: The oxidation of arylhydrazines can lead to several products depending on the oxidizing agent and reaction conditions.

Formation of Azo Compounds: Mild oxidation can convert the hydrazine into a corresponding azo compound (Ar-N=N-H), which can be further oxidized.

Formation of Diimide: In certain reactions where hydrazine is used as a reducing agent (e.g., for carbonyl compounds), it is oxidized to diimide (HN=NH). Diimide is a transient species that acts as the effective hydrogen-donating agent.

Formation of Diazonium Salts: Strong oxidation can potentially convert the hydrazine back to a diazonium salt (Ar-N₂⁺), which is the reverse of its typical synthesis route. The synthesis of this compound itself involves the reduction of the corresponding diazonium salt, often prepared from 4-chloro-2-methoxyaniline (B126167).

Reduction: The primary synthesis of this compound involves a reduction step. bldpharm.com Aniline (B41778) derivatives like 4-chloro-2-methoxyaniline are first converted to a diazonium salt via diazotization with sodium nitrite (B80452) in an acidic solution. bldpharm.com This diazonium salt is then reduced to the final hydrazine product. bldpharm.com Common reducing agents for this transformation include sulfites (like ammonium (B1175870) or sodium sulfite), tin(II) chloride, or zinc powder. bldpharm.com The reduction of the -N=N- triple bond of the diazonium ion to the N-N single bond of the hydrazine is a critical step in obtaining the target molecule.

Studies on the Influence of Substituents on Reactivity

The reactivity of the this compound molecule is significantly modulated by the electronic effects of the chloro and methoxy substituents on the aromatic ring.

The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group has a pronounced effect:

Methoxy Group (-OCH3): This group is strongly electron-donating through its resonance effect (+R), which increases electron density, particularly at the ortho and para positions.

This combination of substituents directs the outcome of various reactions. For instance, in electrophilic substitution reactions, the activating and directing influence of the methoxy group is dominant, guiding incoming electrophiles. bldpharm.com During cyclization reactions to form heterocycles like pyrazoles, these substituents can stabilize charged intermediates, influencing reaction rates and regioselectivity. bldpharm.com

Studies on the reactions of various substituted benzoates with hydrazine have provided insight into the "alpha-effect," where hydrazine exhibits significantly higher nucleophilicity than would be predicted from its basicity alone. Research has shown that the magnitude of this alpha-effect is dependent on the electronic nature of substituents on the reacting partner. For example, the alpha-effect increases when the substrate contains a stronger electron-withdrawing group. This indicates that the transition state is stabilized, and it's not solely due to the ground-state destabilization of hydrazine from lone-pair repulsion. While these studies were not performed directly on this compound as the substrate, they highlight the nuanced ways in which electronic effects govern the reactivity of the hydrazine moiety.

Conversely, in some modern, catalyst-free condensation reactions to form hydrazones, it has been observed that the electronic effects of substituents on the arylhydrazine ring have a negligible impact on the reaction's efficiency, which proceeds well with both electron-donating and electron-withdrawing groups.

Strategic Applications of 4 Chloro 2 Methoxyphenyl Hydrazine in Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

(4-Chloro-2-methoxyphenyl)hydrazine serves as a crucial intermediate in a multitude of organic reactions. Its hydrazine (B178648) moiety is highly nucleophilic, readily reacting with carbonyl compounds to form hydrazones, which are stable and versatile intermediates themselves. nih.govrsc.org The presence of the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group on the aromatic ring influences the reactivity of the hydrazine and the subsequent stability and reaction pathways of its derivatives. This substituted phenylhydrazine (B124118) is particularly instrumental in the construction of various nitrogen-containing heterocyclic systems, which form the core scaffolds of many biologically active molecules. chim.it

The general utility of this compound as a synthetic intermediate is highlighted by its application in the preparation of more complex molecules. For instance, it can be utilized in cross-coupling reactions to form aryl hydrazines. The strategic placement of the substituents on the phenyl ring also plays a critical role in directing the regioselectivity of cyclization reactions, a key aspect in the synthesis of specifically substituted heterocyclic compounds.

Precursor for the Synthesis of Novel Heterocyclic Compounds

The true synthetic power of this compound lies in its role as a starting material for the creation of a diverse range of novel heterocyclic compounds. Its ability to participate in various cyclization reactions makes it an invaluable tool for synthetic chemists.

Indole (B1671886) Derivatives via Fischer Indole Synthesis and Related Transformations

The Fischer indole synthesis is a classic and widely used method for the preparation of indole skeletons, which are prevalent in many natural products and pharmaceuticals. nih.govrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a phenylhydrazine with an aldehyde or a ketone. wikipedia.orgchemeurope.com this compound is an excellent substrate for this reaction, leading to the formation of substituted indole derivatives. google.com

The reaction proceeds through the formation of a (4-chloro-2-methoxyphenyl)hydrazone, which then undergoes a imist.maimist.ma-sigmatropic rearrangement under acidic conditions to form an imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. wikipedia.orgchemeurope.com The substitution pattern on the phenyl ring of the hydrazine dictates the substitution pattern of the resulting indole. Research has shown that the presence of a methoxy group at the 2-position of the phenylhydrazone can lead to interesting and sometimes "abnormal" cyclization products, offering pathways to uniquely substituted indoles. nih.govnih.gov

Below is a table summarizing the synthesis of an indole derivative using a substituted phenylhydrazine in a Fischer indole synthesis:

Starting PhenylhydrazineCarbonyl CompoundAcid CatalystProductReference
This compoundAppropriate ketone or aldehydeHCl, H₂SO₄, PPA, etc.Substituted (4-Chloro-2-methoxy)indole wikipedia.orggoogle.com

Pyrazole (B372694) Derivatives and Pyrazolone (B3327878) Architectures

This compound is a key building block for the synthesis of pyrazole and pyrazolone derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they exhibit a wide range of biological activities. imist.manih.gov The most common method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govyoutube.com

In a typical synthesis, this compound is reacted with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester, in a suitable solvent, often with acid or base catalysis. nih.govresearchgate.net This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. The substitution pattern of the resulting pyrazole is determined by the substituents on both the hydrazine and the dicarbonyl compound. The Vilsmeier-Haack reaction of hydrazones derived from this compound can also be employed to synthesize substituted pyrazoles. researchgate.netscienceopen.com

The following table provides a generalized scheme for the synthesis of pyrazole derivatives from this compound:

Reactant 1Reactant 2Reaction TypeProductReference
This compound1,3-DiketoneCyclocondensation1-(4-Chloro-2-methoxyphenyl)pyrazole derivative chim.itnih.gov
This compoundα,β-Unsaturated ketoneCyclocondensation1-(4-Chloro-2-methoxyphenyl)pyrazoline derivative nih.gov

Oxadiazole and Thiadiazole Ring Systems

This compound can be converted into its corresponding acyl- or thioacyl-hydrazines, which are essential precursors for the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) ring systems. These five-membered heterocycles are known for their diverse pharmacological properties. nih.govnih.gov

The synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of 1,2-diacylhydrazines, which can be prepared from the corresponding acid hydrazides. nih.govnih.gov Alternatively, oxidative cyclization of N-acylhydrazones, derived from the condensation of an acid hydrazide with an aldehyde, is another common route. nih.gov (4-Chloro-2-methoxyphenyl)acetic acid hydrazide, for example, can be reacted with various reagents to yield the corresponding oxadiazole derivatives.

Similarly, 1,3,4-thiadiazoles can be synthesized from thiosemicarbazide (B42300) derivatives, which are accessible from hydrazine precursors. luxembourg-bio.com One method involves the intramolecular cyclization of acylthiosemicarbazides. nih.gov Another approach is the reaction of acyl hydrazines with a source of sulfur, such as elemental sulfur, to directly form the thiadiazole ring. nih.gov

A representative synthetic pathway is shown in the table below:

PrecursorReagentHeterocyclic ProductReference
(4-Chloro-2-methoxyphenyl)acylhydrazineDehydrating agent (e.g., POCl₃)2,5-Disubstituted-1,3,4-oxadiazole nih.gov
(4-Chloro-2-methoxyphenyl)acylhydrazineElemental Sulfur/Na₂S2,5-Disubstituted-1,3,4-thiadiazole nih.gov
(4-Chloro-2-methoxyphenyl)thiosemicarbazideCyclizing agent2-Amino-5-substituted-1,3,4-thiadiazole organic-chemistry.org

Triazole Derivatives and Fused Heterocycles

The versatile nature of this compound extends to the synthesis of 1,2,4-triazole (B32235) derivatives. Triazoles are five-membered heterocycles with three nitrogen atoms that are of significant interest in medicinal chemistry. scispace.comresearchgate.net

Several synthetic strategies can be employed to construct the 1,2,4-triazole ring starting from hydrazine derivatives. The Pellizzari reaction, for instance, involves the reaction of an acyl hydrazide with an amide. scispace.comresearchgate.net The Einhorn–Brunner reaction utilizes the condensation of a hydrazine with diacylamines. scispace.comresearchgate.net Furthermore, this compound can be converted to the corresponding thiosemicarbazide, which can then be cyclized to form 1,2,4-triazole-3-thiones. nih.gov These can be further functionalized to generate a library of triazole derivatives.

The following table illustrates a general approach to triazole synthesis:

Starting MaterialReaction ConditionProductReference
This compoundReaction with formamide (B127407) under microwave irradiation1-(4-Chloro-2-methoxyphenyl)-1,2,4-triazole organic-chemistry.org
(4-Chloro-2-methoxyphenyl)acylhydrazideReaction with an amide (Pellizzari Reaction)3,5-Disubstituted-1,2,4-triazole scispace.com
(4-Chloro-2-methoxyphenyl)thiosemicarbazideAlkaline cyclization4-Amino-5-(4-chloro-2-methoxyphenyl)-1,2,4-triazole-3-thione nih.gov

Quinazolinone Derivatives and other Nitrogen-Containing Rings

While the direct use of this compound in the synthesis of quinazolinones is less common, it can serve as a precursor to intermediates that are then used in quinazolinone synthesis. Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. ontosight.airesearchgate.net

The synthesis of quinazolinones often involves the cyclization of N-acylanthranilic acids or 2-aminobenzamides. tandfonline.comorganic-chemistry.org For example, 3-amino-quinazolin-4(3H)-ones can be prepared by the hydrazinolysis of the corresponding benzoxazinone. tandfonline.com This amino group can then be further derivatized. While not a direct cyclization partner, the hydrazine moiety can be transformed into other functional groups that are then incorporated into the quinazolinone scaffold.

A generalized synthetic route leading to quinazolinone derivatives is outlined below:

Starting MaterialKey IntermediateFinal ProductReference
Substituted anthranilic acidSubstituted benzoxazinone3-Amino-quinazolin-4(3H)-one tandfonline.com
2-Aminobenzamide-4(3H)-Quinazolinone organic-chemistry.org

Utility in Medicinal Chemistry Research for Scaffold Construction and Lead Compound Generation

The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of heterocyclic scaffolds, which are fundamental to the development of new therapeutic agents. Its utility is most prominently showcased in the construction of indole and pyrazole-based structures.

Fischer Indole Synthesis: A Mechanistic Cornerstone

This compound is a classic reagent in the Fischer indole synthesis , a powerful and long-established method for creating the indole nucleus. unb.ca The indole ring system is a prevalent motif in a vast number of biologically active natural products and pharmaceutical drugs. wikipedia.orgresearchgate.net The synthesis begins with the acid-catalyzed reaction of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate. This hydrazone then tautomerizes to an enamine. A critical unb.caunb.ca-sigmatropic rearrangement follows, leading to the cleavage of the weak N-N bond and the formation of a di-imine intermediate. unb.ca Subsequent intramolecular cyclization and the elimination of an ammonia molecule under acidic conditions result in the formation of the stable, aromatic indole ring. unb.ca Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the starting phenylhydrazine is incorporated into the final indole structure.

The substituents on the phenylhydrazine ring, such as the chloro and methoxy groups in this compound, play a crucial role in directing the cyclization and influencing the properties of the resulting indole. Research into methoxy-substituted phenylhydrazones has shown that these groups can sometimes lead to "abnormal" cyclization products, where the ring closure occurs on the same side as the substituent, providing a route to uniquely substituted indoles that might not be accessible through other means. chemicalbook.comchemicalbook.com This regiochemical influence is a key tool for medicinal chemists in generating diverse libraries of indole derivatives for structure-activity relationship (SAR) studies. acs.org

The indole scaffolds synthesized through this method are integral to drugs with a wide range of activities, including anticancer and antimigraine agents of the triptan class. researchgate.net

Construction of Pyrazole-Based Scaffolds

Beyond indoles, this compound is instrumental in synthesizing pyrazole derivatives. Pyrazoles are another class of nitrogen-containing heterocycles that are cornerstones in many medicinal compounds. These structures are typically formed through the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. The resulting pyrazole ring can be found in drugs with anti-inflammatory, antipsychotic, and analgesic properties.

The synthesis of phenylhydrazone derivatives through the condensation of phenylhydrazine with various ketones is a key step toward creating potential antimicrobial agents. mdpi.com These hydrazones can then be cyclized to form various heterocyclic systems for drug discovery.

Reaction Type Reagents Resulting Scaffold Medicinal Relevance
Fischer Indole SynthesisAldehyde or Ketone, Acid CatalystSubstituted IndoleAnticancer, Antimigraine, Antiviral researchgate.net
Pyrazole Synthesis1,3-Dicarbonyl CompoundSubstituted PyrazoleAnti-inflammatory, Analgesic, Antipsychotic
Hydrazone FormationAldehyde or KetonePhenylhydrazoneAntimicrobial, Antitubercular mdpi.com

Applications in Agrochemical Research for Compound Design

The structural motifs derived from this compound are also highly relevant in the field of agrochemical research. The synthesis of novel pesticides, including herbicides, fungicides, and insecticides, often relies on heterocyclic cores for which this compound is a valuable starting material.

A significant application is its use as an intermediate in the synthesis of compounds related to Pyraclostrobin . chemicalbook.com Pyraclostrobin is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi. This compound hydrochloride is specifically used to synthesize 1-(4-Chloro-2-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-one, a key intermediate for hydroxylated derivatives of Pyraclostrobin. chemicalbook.com

Furthermore, the broader class of substituted phenylhydrazines is critical for developing a range of pyrazole-based agrochemicals. wikipedia.org For instance, the isomeric compound (4-Chloro-3-methoxyphenyl)hydrazine is a reactant used to prepare N-phenylpyrazolylamine and N-pyridylpyrazolylamine derivatives, which exhibit insecticidal, herbicidal, and fungicidal properties. This underscores the importance of the substituted phenylhydrazine framework in creating diverse agrochemical agents. Pyrazole chemistry has yielded numerous commercial agrochemicals, including herbicides that inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and fungicides that inhibit cellular respiration. wikipedia.org

The synthesis of these active ingredients often involves the cyclocondensation of a substituted hydrazine with a suitable diketone or a related precursor to form the core pyrazole ring, which is then further functionalized. wikipedia.org

Agrochemical Class Target Scaffold/Compound Mode of Action (Example)
FungicidesPyraclostrobin DerivativesInhibition of mitochondrial respiration chemicalbook.com
HerbicidesHPPD-inhibiting PyrazolesInhibition of 4-hydroxyphenylpyruvate dioxygenase wikipedia.org
InsecticidesFiprole-type PyrazolesChloride channel blocking wikipedia.org

Contributions to Material Science Research for Functional Material Synthesis

While the primary applications of this compound are in the life sciences, it also serves as a valuable building block in material science, particularly for the synthesis of organic functional materials such as dyes and pigments.

The most prominent application in this area is in the creation of azo dyes . Phenylhydrazine and its derivatives are key precursors in this process. unb.ca The synthesis involves a two-step reaction. First, an aromatic amine, which can be derived from the hydrazine, is converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid). unb.cayoutube.com This diazonium salt then acts as an electrophile in a reaction known as azo coupling, where it attacks another electron-rich aromatic ring (the coupling component). unb.cacuhk.edu.hk The resulting molecule contains the characteristic -N=N- (azo) group, which acts as a chromophore and is responsible for the color of the compound. cuhk.edu.hk The specific substituents on the aromatic rings, such as the chloro and methoxy groups of this compound, modulate the electronic structure of the molecule and, therefore, the final color of the dye. cuhk.edu.hk Azo dyes represent about half of all dyes used in industry and are valued for their wide range of colors and straightforward synthesis. cuhk.edu.hk

Beyond dyes, substituted hydrazines are explored for their potential in polymer chemistry and the synthesis of materials with specific electronic or optical properties. Chemical suppliers categorize this compound hydrochloride under material science building blocks, indicating its utility in creating organic monomers for polymers, as well as materials for optical or electronic applications like OLEDs. bldpharm.com For example, hydrazine derivatives can be used to synthesize Schiff base ligands, which can then be complexed with metals to create intensely colored materials with potential applications in various technologies. researchgate.net Though specific examples directly utilizing this compound in high-performance materials like electroluminescent compounds are not widespread, its role as a versatile organic intermediate makes it a candidate for the synthesis of novel functional materials. google.com

Material Type Synthetic Role of this compound Key Chemical Transformation Potential Application
Azo DyesPrecursor to diazonium saltDiazotization followed by Azo Coupling unb.cacuhk.edu.hkTextiles, Pigments, pH Indicators unb.ca
Functional PolymersMonomer SynthesisPolymerization ReactionsSpecialty plastics, optical materials bldpharm.com
Metal-Complex MaterialsLigand Synthesis (e.g., Schiff bases)Condensation, Metal Coordination researchgate.netColored materials, catalysts researchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the analysis of (4-Chloro-2-methoxyphenyl)hydrazine. cdc.gov Its application is critical for assessing the purity of synthesized batches and for real-time monitoring of reaction kinetics. In purity assessment, reversed-phase HPLC is commonly utilized, separating the target compound from starting materials, by-products, and degradation products. The progress of reactions, such as the reduction of a diazonium salt to form the hydrazine (B178648), can be meticulously tracked by taking aliquots from the reaction mixture at various time intervals and analyzing them via HPLC. google.comgoogle.com This allows researchers to determine reaction endpoints accurately, optimize reaction conditions, and maximize yields. google.com

The development of a robust HPLC method involves the careful selection of a stationary phase (e.g., C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and a suitable detector (typically UV-Vis). researchgate.netnih.gov For hydrazine compounds, derivatization with an aldehyde, such as salicylaldehyde, can be employed to form a stable hydrazone with strong UV absorbance, significantly enhancing detection sensitivity. rasayanjournal.co.in The method is validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. rasayanjournal.co.in

Table 1: Representative HPLC Method Parameters for Analysis of Substituted Hydrazines
ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5µm)Separates compounds based on hydrophobicity.
Mobile Phase Isocratic or Gradient mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., Ammonium (B1175870) Dihydrogen Phosphate)Elutes the compounds from the column. The ratio can be adjusted to optimize separation.
Flow Rate 1.0 mL/minMaintains a constant and reproducible elution profile.
Detection UV-Vis at a specific wavelength (e.g., 280 nm or 360 nm post-derivatization)Quantifies the compound based on its absorbance of light.
Temperature Ambient or controlled (e.g., 25°C)Ensures consistent retention times.
Injection Volume 10-20 µLIntroduces a precise amount of sample into the system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis and Trace Impurity Profiling

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly valuable for identifying and quantifying trace-level impurities in this compound. europeanpharmaceuticalreview.com This methodology is essential for impurity profiling, a critical step in pharmaceutical development to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). thermofisher.com GC-MS offers high separation efficiency and unparalleled identification capabilities, allowing for the detection of impurities arising from the synthesis, degradation, or storage of the compound.

Due to the polar nature and lower volatility of hydrazines, derivatization is often necessary to improve their chromatographic behavior. emerypharma.comchromatographyonline.com Silylation or acylation are common derivatization strategies that increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. emerypharma.com For trace analysis of genotoxic impurities (GTIs), techniques like headspace GC-MS can be employed, which minimizes contamination of the system by non-volatile matrix components. chromatographyonline.comchromatographyonline.com The mass spectrometer provides definitive structural information based on the fragmentation pattern of the analyte, enabling confident identification of unknown impurities. thermofisher.com

Table 2: Typical GC-MS Parameters for Trace Impurity Analysis
ParameterConditionPurpose
GC Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Separates volatile compounds based on their boiling points and interaction with the stationary phase.
Carrier Gas Helium at a constant flow (e.g., 1.0 mL/min)Transports the sample through the column.
Injection Mode Split/Splitless or HeadspaceIntroduces the sample into the GC system; headspace is preferred for trace volatile analysis from complex matrices.
Oven Program Temperature gradient (e.g., 50°C to 320°C at 20°C/min)Optimizes the separation of compounds with different volatilities. thermofisher.com
Ionization Source Electron Ionization (EI) at 70 eVFragments the analyte molecules into characteristic ions.
MS Analyzer Quadrupole or OrbitrapSeparates ions based on their mass-to-charge ratio.
Detection Mode Scan or Selected Ion Monitoring (SIM)SIM mode provides higher sensitivity for quantifying known trace impurities. europeanpharmaceuticalreview.com

Development of Methods for Isomer Separation and Quantification

During the synthesis of substituted aromatic compounds like this compound, the formation of positional isomers is a common challenge. The presence of isomers, such as (2-Chloro-4-methoxyphenyl)hydrazine or (5-Chloro-2-methoxyphenyl)hydrazine, can impact the efficacy and safety of a final product, necessitating the development of specific analytical methods for their separation and quantification. researchgate.net High-performance liquid chromatography is the predominant technique for this purpose, leveraging subtle differences in the physicochemical properties of the isomers to achieve separation. researchgate.netrsc.org

The key to successful isomer separation lies in the selection of the chromatographic system. The choice of stationary phase is crucial; materials like porous graphitic carbon (PGC) or specialized C18 phases can offer unique selectivity based on steric recognition and polar interactions. researchgate.net Method development involves optimizing the mobile phase composition, pH, and temperature to maximize the resolution between isomeric peaks. For instance, a study on the separation of chlorophenylhydrazine isomers demonstrated that a C18 column with a specific mobile phase composition could effectively separate 2- and 3-chlorophenylhydrazine from the 4-chloro isomer. researchgate.net Such methods are vital for quality control, ensuring that the level of isomeric impurities in the final compound is below acceptable limits. researchgate.net

Table 3: Chromatographic Separation of Related Chlorophenylhydrazine Isomers
CompoundIsomer TypeSeparation PrincipleTypical Detection Limit
4-Chlorophenylhydrazine (B93024) (4-CPH)Target CompoundReversed-phase HPLC separates isomers based on differences in polarity and interaction with the C18 stationary phase.N/A
2-Chlorophenylhydrazine (2-CPH)Positional Isomer0.02% researchgate.net
3-Chlorophenylhydrazine (3-CPH)Positional Isomer0.04% researchgate.net

Electrochemical Methods for Mechanistic Studies of Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), provide profound insights into the redox behavior of this compound. nih.gov These techniques are used to study the mechanism of electron transfer processes, determine oxidation potentials, and investigate the stability of electrochemically generated species. hope.edu The hydrazine moiety is electrochemically active and can be oxidized at a suitable electrode surface. The resulting voltammetric profile offers a signature of the compound's redox properties.

In a typical CV experiment, the potential applied to a working electrode is swept linearly, and the resulting current is measured. For hydrazine and its derivatives, the voltammogram often shows one or more anodic (oxidation) peaks. researchgate.net The position of these peaks (peak potential) is related to the energy required for oxidation, while the peak height is related to the concentration and diffusion coefficient of the analyte. The presence of electron-donating (-OCH3) and electron-withdrawing (-Cl) groups on the phenyl ring of this compound will influence its oxidation potential compared to unsubstituted phenylhydrazine (B124118). dtu.dk By studying the scan rate dependence and other voltammetric parameters, researchers can elucidate the kinetics and mechanism of the oxidation process, including the number of electrons transferred and the role of coupled chemical reactions. researchgate.net

Table 4: Key Parameters in Electrochemical Studies of Hydrazines
ParameterTechniqueInformation Gained
Anodic Peak Potential (Epa) Cyclic Voltammetry (CV)Indicates the potential at which the compound is oxidized; influenced by molecular structure and substituents.
Cathodic Peak Potential (Epc) Cyclic Voltammetry (CV)Indicates the potential for the reduction of the oxidized species; its presence suggests a reversible or quasi-reversible redox process.
Peak Current (Ip) Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)Proportional to the concentration of the analyte, forming the basis for quantification.
Scan Rate Dependence Cyclic Voltammetry (CV)Helps to determine if the redox process is diffusion-controlled or surface-adsorbed.
Detection Limit DPV, AmperometryIndicates the lowest concentration of the analyte that can be reliably detected. acs.orgchemistryviews.org

Future Research Directions for 4 Chloro 2 Methoxyphenyl Hydrazine Chemistry

The chemical scaffold of (4-Chloro-2-methoxyphenyl)hydrazine serves as a critical starting point for the synthesis of a multitude of heterocyclic compounds, particularly indoles via the Fischer indole (B1671886) synthesis. As chemical science advances, future research is poised to unlock new potentials in the synthesis, application, and fundamental understanding of this compound and its derivatives. The following sections outline promising avenues for future investigation.

Q & A

Q. What are the common synthetic routes for preparing (4-Chloro-2-methoxyphenyl)hydrazine, and what factors influence yield optimization?

The synthesis typically involves reacting 4-chloro-2-methoxyaniline with hydrazine hydrate under acidic conditions. Key steps include:

  • Substitution reaction : Hydrazine replaces the amino group in the aniline derivative.
  • Acid catalysis : Hydrochloric acid (HCl) is often used to protonate intermediates and stabilize reactive species.
  • Purification : Recrystallization from ethanol or methanol improves purity.

Q. Critical factors for yield optimization :

  • Temperature control : Excess heat can lead to side reactions (e.g., oxidation to azo compounds).
  • pH adjustment : Acidic conditions (pH ~3–4) prevent undesired dimerization .
  • Reaction time : Prolonged stirring (18–30 hours) ensures completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR spectroscopy :
    • ¹H NMR : Methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns indicative of substituent positions.
    • ¹³C NMR : The hydrazine-attached carbon appears at δ 140–150 ppm.
  • IR spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C–O (methoxy) vibrations (1250 cm⁻¹) confirm functional groups.
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₇H₈ClN₂O) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles for stereochemical analysis .

Q. What are the primary applications of this compound in organic synthesis?

  • Azo compound synthesis : Reacts with nitroso compounds to form colored dyes for analytical assays.
  • Heterocycle formation : Condenses with ketones to produce pyrazolines, which are intermediates in drug development.
  • Protecting groups : The hydrazine moiety temporarily shields reactive sites during multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Assay standardization : Discrepancies in antimicrobial IC₅₀ values may arise from variations in microbial strains or culture conditions. Validate protocols using reference compounds (e.g., ampicillin for bacteria) .
  • Structural analogs : Compare activities of derivatives with varying substituents (e.g., 4-fluoro vs. 4-chloro) to identify electronic effects on bioactivity .
  • Purity verification : HPLC or LC-MS ensures compounds are ≥95% pure, eliminating confounding effects from impurities .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydrazine NH₂ group is highly nucleophilic (HOMO energy ≈ -5.2 eV) .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) to guide drug design. AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG values) .
  • Reaction pathway modeling : Gaussian or ORCA software simulates intermediates and transition states for proposed mechanisms .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals of this compound derivatives?

  • Solvent selection : Use mixed solvents (e.g., chloroform/methanol) to balance solubility and polarity.
  • Temperature gradients : Slow cooling (0.5°C/hour) from 50°C to 25°C minimizes defects.
  • Vapor diffusion : Ether vapor diffused into a saturated solution promotes ordered crystal growth .

Q. What strategies mitigate decomposition risks during storage of this compound?

  • Desiccants : Store with silica gel to prevent hydrolysis.
  • Low-temperature storage : -20°C in amber vials reduces oxidation and photodegradation.
  • Inert atmosphere : Argon gas displaces oxygen in sealed containers .

Key Methodological Recommendations

  • Contradiction analysis : Cross-validate synthetic yields using alternative catalysts (e.g., ZnCl₂ vs. H₂SO₄) to identify optimal conditions .
  • Advanced purification : Size-exclusion chromatography (SEC) separates oligomeric byproducts from monomeric hydrazines .
  • Safety protocols : Handle hydrazine derivatives in fume hoods due to potential carcinogenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.